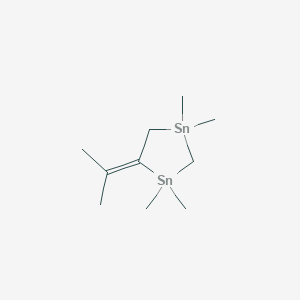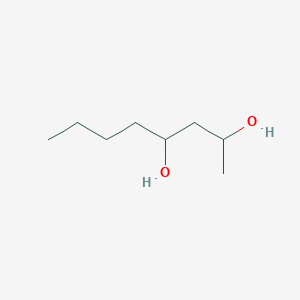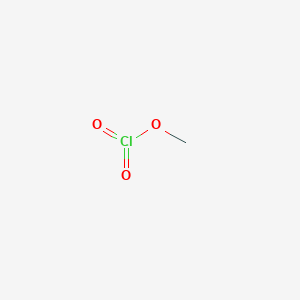
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium is a complex organic compound known for its unique structure and properties This compound belongs to the class of polyamines and is characterized by its multiple methyl groups attached to a triazacycloheptacosane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium typically involves multi-step organic reactions. One common method includes the reaction of triethylenetetramine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity. The use of catalysts and advanced separation techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, nucleophiles; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in cellular signaling and as a chelating agent for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, catalysts, and advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,4,7,10,10-Hexamethyltriethylenetetramine
- Hexamethylbenzene
- Triethylenetetramine
Comparison
Compared to similar compounds, 1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium is unique due to its larger and more complex structure, which provides it with distinct chemical and physical properties. Its multiple methyl groups and triazacycloheptacosane backbone contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
| 90213-85-7 | |
Molekularformel |
C30H66N3+3 |
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
1,1,10,10,19,19-hexamethyl-1,10,19-triazoniacycloheptacosane |
InChI |
InChI=1S/C30H66N3/c1-31(2)25-19-13-7-9-15-21-27-32(3,4)29-23-17-11-12-18-24-30-33(5,6)28-22-16-10-8-14-20-26-31/h7-30H2,1-6H3/q+3 |
InChI-Schlüssel |
RZUIHLZFHKOFGH-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCCCCCC[N+](CCCCCCCC[N+](CCCCCCCC1)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)


